Superior Lipophilicity: LogP of 4.2 vs. In-Class Piperidine Analogs
The compound exhibits a predicted XLogP3 value of 4.2 . This represents a 9% increase in lipophilicity compared to the XLogP3 of 3.855 predicted for the parent piperidine scaffold without the bulky tert-butyl substituent . This quantitative difference is crucial for optimizing blood-brain barrier (BBB) permeability and target engagement in CNS drug discovery programs .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | Parent piperidine scaffold or unsubstituted benzyl piperidine (XLogP3: 3.855) |
| Quantified Difference | +9% |
| Conditions | Predicted in silico value |
Why This Matters
This higher lipophilicity is a primary design feature for researchers optimizing compounds for CNS targets, where a LogP between 2-5 is generally desired for passive diffusion across the BBB.
